molecular formula C9H7FOS B8345543 7-Fluoro-4-methoxy-1-benzothiophene

7-Fluoro-4-methoxy-1-benzothiophene

Cat. No. B8345543
M. Wt: 182.22 g/mol
InChI Key: UWORMZGQZQTGNZ-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

To a solution of 7-fluoro-4-methoxy-1-benzothiophen-2(3H)-one (1.06, 5.4 mmol) in dichloromethane (10 mL) at 0° C. was added slowly a solution of diisobutylaluminium hydride in dichloromethane (1 M, 8.04 mL, 8.0 mmol). After 30 mins the reaction was quenched by careful addition of aqueous hydrochloric acid (6 N, 25 mL). The mixture was concentrated to remove the dichloromethane, the aqueous residue was then stirred at 35° C. for 2 h. The aqueous solution was extracted with diethyl ether (3×50 mL), washed with aqueous sodium hydroxide (2 N, 50 mL), brine (50 mL) then dried (MgSO4) and the solvent evaporated in vacuo to give the title compound (0.86 g, 87%) as a purple oil; δH 7.44–7.38 (1H, m, ArH), 7.36–7.24 (1H, m, ArH), 6.88–6.80 (1H, m, ArH), 6.57–6.49 (1H, m, ArH) and 3.82 (3H, s, OCH3).
Quantity
5.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.04 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]2[S:9][C:8](=O)[CH2:7][C:6]=2[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[F:1][C:2]1[C:10]2[S:9][CH:8]=[CH:7][C:6]=2[C:5]([O:12][CH3:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.4 mmol
Type
reactant
Smiles
FC1=CC=C(C=2CC(SC21)=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
8.04 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the aqueous residue was then stirred at 35° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 mins the reaction was quenched by careful addition of aqueous hydrochloric acid (6 N, 25 mL)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide (2 N, 50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=2C=CSC21)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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